

Technical Support Center: MES Buffer and Protein Assay Interference

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Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083

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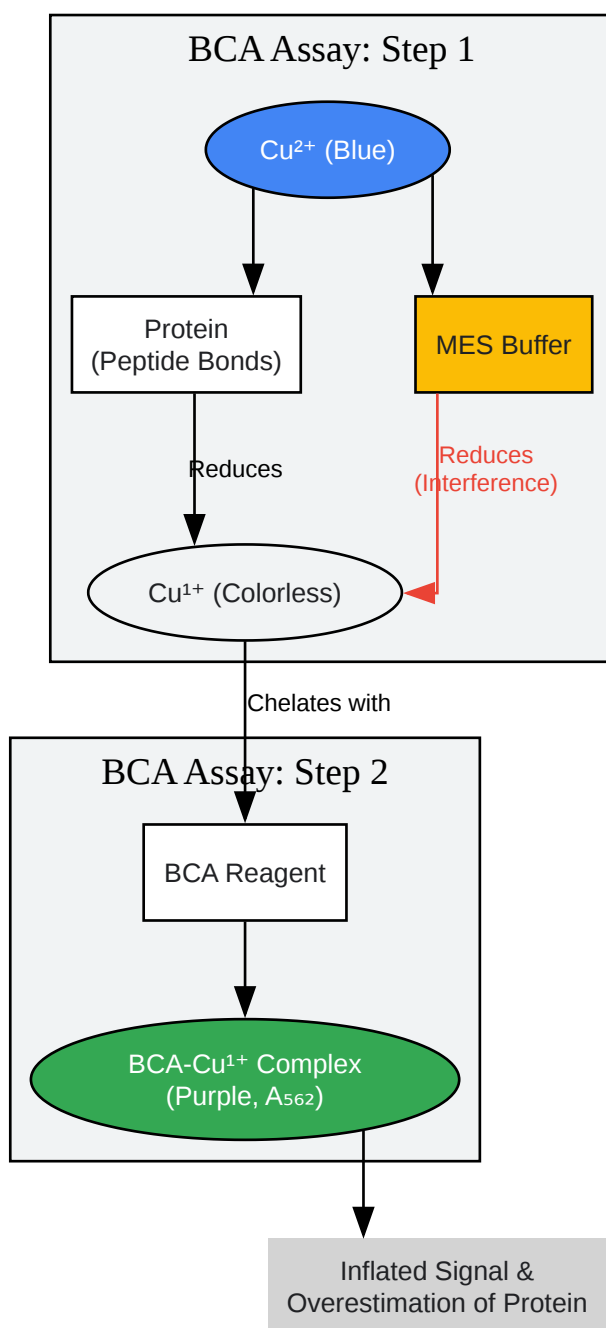
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of MES buffer with common protein quantification assays, such as the bicinchoninic acid (BCA) assay.

Frequently Asked Questions (FAQs)

Q1: Why are my protein concentration readings inaccurate when using MES buffer with the BCA assay?

Your protein concentration readings are likely inflated because MES (2-(N-morpholino)ethanesulfonic acid) buffer interferes with the BCA assay chemistry. The BCA assay's principle is a two-step reaction. First, protein reduces cupric ions (Cu^{2+}) to cuprous ions (Cu^{1+}) in an alkaline environment. Second, two molecules of bicinchoninic acid chelate with each Cu^{1+} ion, forming a purple-colored complex that strongly absorbs light at 562 nm.[1][2][3][4][5]

MES buffer, although one of the "Good's" buffers, can also participate in the reduction of Cu^{2+} to Cu^{1+} . [6] This non-protein-dependent reduction of copper leads to additional color formation, resulting in a false-positive signal and an overestimation of the actual protein concentration in your sample.[7]



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Figure 1. Mechanism of MES buffer interference in the BCA protein assay.

Q2: What is the maximum concentration of MES buffer compatible with protein assays?

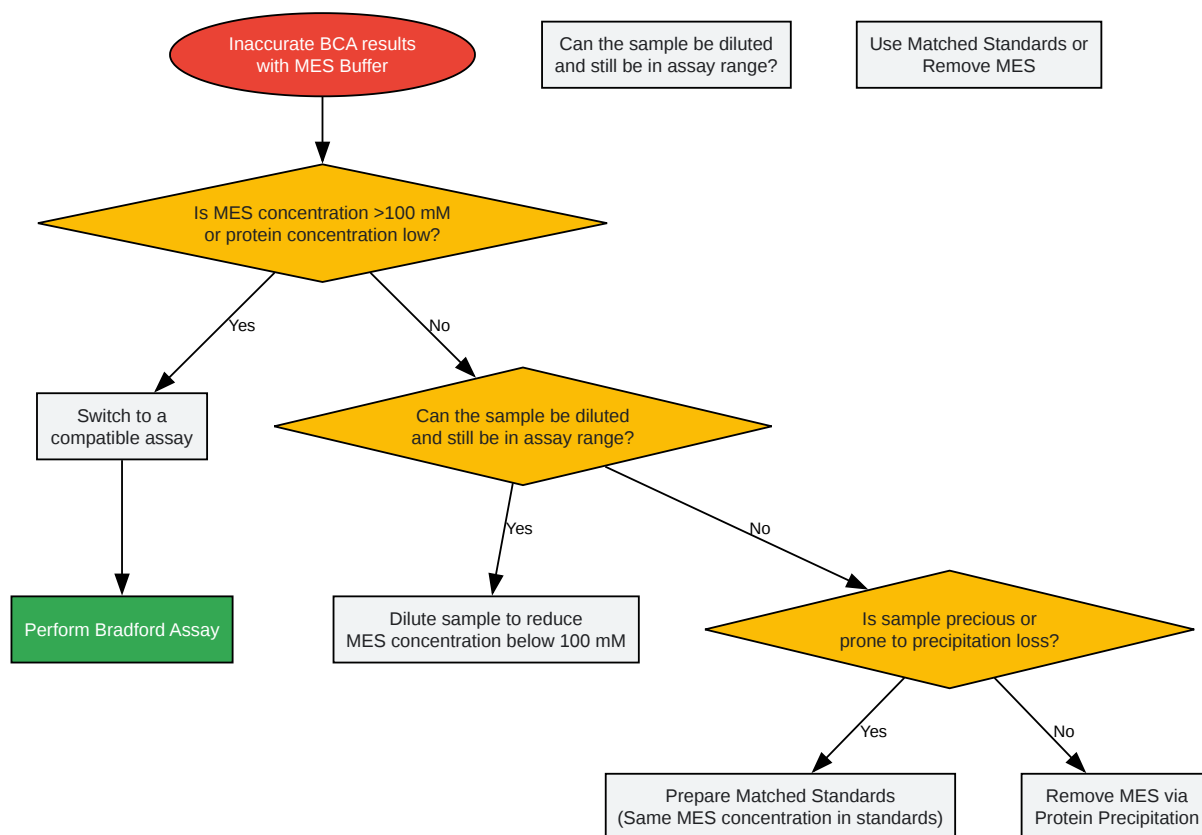
The tolerance of protein assays to interfering substances like MES varies significantly between different methods. The BCA assay is sensitive to MES at relatively low concentrations, while the Bradford assay shows higher tolerance. Exceeding these limits can lead to a greater than 10% error in protein concentration estimation.[8]

Buffer Component	Max. Compatible Concentration (BCA Assay)	Max. Compatible Concentration (Bradford Assay)
MES	100 mM[9]	700 mM[10]
HEPES	100 mM[9]	100 mM[10]
MOPS	100 mM[9]	200 mM[10]
Tris	Not Recommended	1 M
Guanidine HCl	4 M[9]	0.4 M[10]

Troubleshooting Guides

Guide 1: My samples are in MES buffer. How can I accurately measure protein concentration?

If your protein samples are in a buffer containing MES, you have several strategies to obtain an accurate concentration measurement. The best approach depends on your sample's protein concentration and the concentration of MES.



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Figure 2. Decision workflow for protein quantification in MES buffer.

Option A: Prepare Matched Standards for BCA Assay

This is often the most practical method. By preparing your protein standards (e.g., BSA) in the exact same buffer composition as your unknown samples, the background signal generated by the MES buffer will be the same for both the standards and the samples. This allows the background to be subtracted out, yielding an accurate measurement.^[7]

Experimental Protocol: Matched Standards

- Prepare a "Blank Buffer": Create a buffer solution that is identical to your sample buffer (including the same concentration of MES) but contains no protein.
- Prepare Protein Standards: Use the "Blank Buffer" to dilute your protein standard stock (e.g., 2 mg/mL BSA) to create a series of standards. A typical range is 125 to 2,000 µg/mL.[\[11\]](#)
- Prepare Unknowns: If necessary, dilute your unknown protein samples with the "Blank Buffer".
- Perform BCA Assay:
 - Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate in triplicate.[\[1\]](#)
 - Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[\[2\]](#)[\[11\]](#)
 - Add 200 µL of the Working Reagent to each well.[\[1\]](#)
 - Cover the plate and incubate at 37°C for 30 minutes.[\[1\]](#)[\[2\]](#)[\[11\]](#)
 - Cool the plate to room temperature.
 - Measure the absorbance at 562 nm using a microplate reader.[\[1\]](#)[\[11\]](#)
- Analyze Data: Subtract the average absorbance of the blank (standard with 0 µg/mL protein) from all other standard and sample readings. Plot the blank-corrected standard absorbances versus their concentrations and use the resulting standard curve to determine the concentration of your unknown samples.[\[12\]](#)

Option B: Remove MES via Protein Precipitation

If creating matched standards is not feasible, you can remove the interfering MES buffer by precipitating the protein. Acetone precipitation is a common and effective method.[\[13\]](#)

Experimental Protocol: Acetone Precipitation

- Aliquot Samples: Pipette a defined volume (e.g., 50 μL) of each standard and unknown sample into separate microcentrifuge tubes.
- Add Acetone: Add 4 volumes of ice-cold acetone (-20°C) to each tube (e.g., 200 μL for a 50 μL sample).[\[13\]](#)
- Precipitate: Vortex the tubes and incubate them at -20°C for at least 30 minutes.[\[13\]](#)
- Pellet Protein: Centrifuge the tubes at maximum speed (e.g., $>13,000 \times g$) for 10 minutes to pellet the protein.[\[13\]](#)
- Remove Supernatant: Carefully decant the supernatant, which contains the MES and other interfering substances.
- Dry Pellet: Allow the protein pellet to air-dry at room temperature for 30 minutes to evaporate any residual acetone. Do not over-dry.[\[13\]](#)
- Resuspend and Assay: Resuspend the protein pellet in ultrapure water or a compatible buffer (like PBS) and proceed with the standard BCA assay protocol.[\[13\]](#) Because protein recovery may not be 100%, it is crucial to process the standards in parallel with the samples to account for any loss.[\[13\]](#)

Guide 2: What is a good alternative protein assay for samples in MES buffer?

The Bradford protein assay is an excellent alternative as it is significantly more tolerant of MES buffer.[\[10\]](#)

The Bradford assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins.[\[14\]](#)[\[15\]](#) This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. The color change is proportional to the protein concentration.[\[16\]](#) This mechanism is not susceptible to interference from reducing agents like MES.

Feature	BCA Assay	Bradford Assay
Principle	Copper reduction by protein, chelation with BCA[1][2]	Coomassie dye binding to protein[14][16]
MES Compatibility	Low (up to 100 mM)[9]	High (up to 700 mM)[10]
Primary Interferents	Reducing agents (DTT, BME), Chelating agents (EDTA), MES[7][9]	High concentrations of detergents (e.g., SDS), strongly basic buffers[16][17]
Incubation Time	30 min at 37°C[1][11]	5 min at Room Temp[14][18]
Protein-to-Protein Variation	Less variation	More variation

Experimental Protocol: Bradford Assay (Microplate)

- Prepare Protein Standards: Dilute a protein standard stock (e.g., BSA) with a compatible buffer (e.g., PBS or your MES buffer) to create a series of standards. A typical range is 0.1 to 1.4 mg/mL.[18]
- Prepare Plate:
 - Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.[18]
 - Prepare a blank by pipetting 5 µL of the dilution buffer into separate wells.[18]
- Add Reagent: Add 250 µL of Bradford Reagent to each well. Mix on a plate shaker for 30 seconds.[18]
- Incubate: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.[18]
- Measure Absorbance: Read the absorbance at 595 nm using a microplate reader.[14][18]
- Analyze Data: Subtract the average absorbance of the blank from all readings. Plot the standard curve and determine the concentration of the unknown samples.[14]

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